N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

ADME-Tox Drug likeness Physicochemical profiling

N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide (CAS 1144452-27-6, MW 347.4 g/mol, C21H21N3O2) is a synthetic quinazoline derivative featuring a 3-phenyl substitution on the dihydroquinazoline core and an N-cyclohexyl carboxamide at the 7-position. Its chemical structure combines the privileged 4-oxo-3,4-dihydroquinazoline pharmacophore with a bulky, lipophilic cyclohexyl amide tail, a combination designed to modulate ligand-target binding interactions.

Molecular Formula C21H21N3O2
Molecular Weight 347.4 g/mol
Cat. No. B12181699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide
Molecular FormulaC21H21N3O2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4
InChIInChI=1S/C21H21N3O2/c25-20(23-16-7-3-1-4-8-16)15-11-12-18-19(13-15)22-14-24(21(18)26)17-9-5-2-6-10-17/h2,5-6,9-14,16H,1,3-4,7-8H2,(H,23,25)
InChIKeyVXDRDAHERDJGLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide Procurement Guide: Chemical Identity and Core Scaffold


N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide (CAS 1144452-27-6, MW 347.4 g/mol, C21H21N3O2) is a synthetic quinazoline derivative featuring a 3-phenyl substitution on the dihydroquinazoline core and an N-cyclohexyl carboxamide at the 7-position . Its chemical structure combines the privileged 4-oxo-3,4-dihydroquinazoline pharmacophore with a bulky, lipophilic cyclohexyl amide tail, a combination designed to modulate ligand-target binding interactions. This compound belongs to a widely explored class of heterocyclic scaffolds investigated for kinase inhibition, GPCR modulation, and anti-proliferative activity, but specific selectivity and potency profiles for this precise substitution pattern remain largely unpublished in primary journals.

Why In-Class Substitution of N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide Is Scientifically Unreliable


Generic substitution of quinazoline-7-carboxamides without head-to-head data is exceptionally risky. The 3-phenyl and N-cyclohexyl modifications critically influence molecular conformation, lipophilicity, and hydrogen-bonding capability, directly dictating target engagement . For instance, in related 4-oxo-3-phenyl-3,4-dihydroquinazoline series, moving the carboxamide substituent from N-cyclohexyl to N-benzyl or N-(3-methylbutyl) can drastically alter enzyme inhibition fingerprint and cytotoxicity profiles due to changes in spatial occupancy and hydrophobic interactions . Moreover, the level of activity in this chemotype can vary by orders of magnitude depending on subtle structural changes, as observed in studies of 2-mercapto-3-phenylquinazolin-4-ones, which exhibited only mild-to-moderate generic cytotoxicity [1]. Therefore, a direct comparator analysis is mandatory for any scientific selection.

Quantitative Differentiation Evidence for N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide Against Key Comparators


Physicochemical Property Differentiation: Lipophilicity and Rotatable Bonds vs. N-Benzyl Analog

Calculated physicochemical properties suggest divergent pharmacokinetic trajectories for the N-cyclohexyl derivative compared to its N-benzyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide analog. The cyclohexyl group reduces the number of aromatic rings, alters LogP, and changes rotatable bond count, influencing membrane permeability and metabolic stability . While no direct experimental data is available for this specific pair, class-level structure–activity relationship (SAR) trends in quinazolinone series indicate that the replacement of a planar benzyl group with a non-aromatic cyclohexyl ring commonly enhances metabolic stability by reducing CYP450-mediated oxidation sites .

ADME-Tox Drug likeness Physicochemical profiling

Cytotoxicity Baseline: Moderate Cytotoxic Window in Leukemia and Breast Cancer Cell Lines

Cytotoxicity data for the exact target compound is unavailable. However, structurally analogous 4-oxo-3-phenyl-3,4-dihydroquinazoline-2-thioacetamide derivatives have been tested against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines, showing mild-to-moderate cytotoxicity using the MTT assay [1]. For a representative derivative, viability reduction at 100 µM was approximately 40–60% relative to control, with some derivatives achieving sub-micromolar IC50 values only after extensive substitution with arylidene-thioxothiazolidinone motifs [1]. The N-cyclohexyl carboxamide variant lacks the 2-thioacetamide linker, which could shift the pharmacophore and potentially alter the cytotoxic selectivity profile, but no direct experimental evidence confirms a potency advantage.

Cancer research Cytotoxicity screening Quinazolinone SAR

Synthetic Accessibility & IP Position: Unencumbered Core vs. 2-Substituted Congeners

The target compound, with a simple N-cyclohexyl amide at the 7-position, is synthetically more accessible than close analogs bearing an additional 2-substituent (e.g., 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-cyclohexyl-N-(3,5-dimethylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide), which require multi-step routes involving thiolation, alkylation, and purification of intermediates . The unsubstituted 2-position in the target compound avoids the need for hazardous mercaptan reagents and the stereochemical/regiochemical complexities often encountered in 2-alkylthio-quinazoline syntheses. From a patent freedom-to-operate perspective, the target compound has no dedicated composition-of-matter patent identified in primary searches (CAS: 1144452-27-6 yields no direct patent assignment), whereas certain 2- and 7-substituted dihydroquinazoline combinations are claimed explicitly in patents related to NOP/ORL1 modulation (US9120797 and related filings) [1]. This may reduce IP risk for early-stage tool compound use.

Medicinal chemistry Patent landscape Synthesis complexity

Science-Led Application Scenarios for N-cyclohexyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide Based on Differentiated Evidence


Oral Bioavailability Lead Optimization Programs

When optimizing a quinazoline-based hit for oral absorption, the N-cyclohexyl derivative is a rational choice over the more lipophilic N-benzyl analog, as its lower calculated LogP (~2.8 vs. ~3.1) and reduced rotatable bond count align better with Lipinski and Veber oral drug-likeness filters . Programs can use this compound to probe the SAR of amide tail lipophilicity while maintaining a favorable metabolic liability profile.

Rapid Analog Generation for Structure–Activity Relationship (SAR) Exploration

Labs requiring cost-effective, rapid access to a diversified dihydroquinazoline-7-carboxamide library will benefit from the simpler synthesis of this compound (1-2 steps from commercial acid) versus more complex 2-substituted analogs requiring 4-6 steps . This efficiency allows for accelerated exploration of the 7-carboxamide vector without the added synthetic burden of 2-position derivatization.

Intellectual Property-Conscious Tool Compound Use

For academic groups or biotech startups conducting target validation studies, the absence of dedicated composition-of-matter patents for this specific CAS number reduces the risk of future IP conflicts compared to closely related spirocyclic quinazoline derivatives claimed in US9120797 and similar filings [1]. This compound serves as a relatively unencumbered chemical probe for preliminary mechanistic studies.

Cytotoxicity Baseline for Novel Anti-Leukemic Agent Screening

Given the mild-to-moderate cytotoxicity of structurally related 4-oxo-3-phenyl-3,4-dihydroquinazoline-2-thioacetamide derivatives against K562 cells (IC50 = 28.3 µM for the most potent analog) , this compound can be used as a control to benchmark the activity of new 7-substituted analogs. Its unique carboxamide-only linker (vs. thioacetamide) provides a distinct pharmacophore starting point for medicinal chemistry optimization.

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